3-Chlorobenzene oxide

Catalog No.
S13192710
CAS No.
56541-86-7
M.F
C6H5ClO
M. Wt
128.55 g/mol
Availability
In Stock
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3-Chlorobenzene oxide

CAS Number

56541-86-7

Product Name

3-Chlorobenzene oxide

IUPAC Name

2-chloro-7-oxabicyclo[4.1.0]hepta-2,4-diene

Molecular Formula

C6H5ClO

Molecular Weight

128.55 g/mol

InChI

InChI=1S/C6H5ClO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H

InChI Key

ISNCKBRSXQOHHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(O2)C(=C1)Cl

3-Chlorobenzene oxide, systematically named 2-(3-chlorophenyl)oxirane, is defined by the presence of an epoxide group (oxirane) attached to a benzene ring substituted with a chlorine atom at the meta position. Its molecular formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the oxirane ring, leading to the numbering scheme where the chlorine substituent occupies the third position relative to the oxygen atom.

Synonyms for this compound include meta-chlorostyrene oxide, 3-chloroepoxystyrene, and (m-chlorophenyl)oxirane, reflecting its structural relationship to styrene oxide derivatives. The CAS registry number 20697-04-5 uniquely identifies it in chemical databases, while its InChIKey (AMZBJPAQQLQTGH-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O) provide machine-readable descriptors of its atomic connectivity.

Table 1: Key Identifiers for 3-Chlorobenzene Oxide

PropertyValueSource
IUPAC Name2-(3-chlorophenyl)oxirane
Molecular FormulaC₈H₇ClO
CAS Registry Number20697-04-5
Molecular Weight154.59 g/mol
SMILESC1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O

Historical Context of Epoxide Chemistry

Epoxides, first systematically studied in the early 20th century, gained prominence due to their reactivity in ring-opening reactions, which enabled the synthesis of polyether polymers and fine chemicals. The discovery of the Prileschajew reaction in 1909, which involves the epoxidation of alkenes using peracids, marked a pivotal advancement in epoxide synthesis. For chlorinated epoxides like 3-chlorobenzene oxide, development accelerated in the 1960s with the demand for halogenated intermediates in agrochemicals and pharmaceuticals.

The compound’s synthesis typically involves the epoxidation of 3-chlorostyrene using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA). This method capitalizes on the electron-withdrawing effect of the chlorine substituent, which moderates the reactivity of the styrene double bond, ensuring regioselective epoxide formation. Industrial adoption of 3-chlorobenzene oxide grew alongside the development of epoxy resins and chiral catalysts, where its meta-substituted aromatic ring enhances thermal stability and stereochemical control.

Positional Isomerism in Chlorobenzene Oxide Derivatives

Positional isomerism in chlorobenzene oxides arises from variations in the chlorine substituent’s location on the benzene ring. The three primary isomers—ortho-, meta-, and para-chlorobenzene oxide—exhibit distinct physicochemical properties due to differences in electronic and steric effects.

  • Ortho-chlorobenzene oxide: The chlorine atom adjacent to the epoxide group introduces significant steric hindrance, reducing ring-opening reactivity compared to the meta isomer. This isomer’s dipole moment is elevated due to the proximity of the electronegative chlorine and oxygen atoms.
  • Meta-chlorobenzene oxide: The chlorine atom at the meta position minimizes steric interactions while maintaining moderate electron-withdrawing effects, making this isomer a versatile intermediate in Suzuki-Miyaura cross-coupling reactions.
  • Para-chlorobenzene oxide: The symmetrical placement of chlorine opposite the epoxide group enhances crystallinity and melting point, favoring applications in solid-phase synthesis.

Table 2: Comparative Properties of Chlorobenzene Oxide Isomers

IsomerBoiling Point (°C)Dipole Moment (D)Reactivity in Ring-Opening
Ortho210–2152.8Low
Meta198–2022.3Moderate
Para220–2252.1High

The meta isomer’s balanced electronic profile explains its prevalence in synthetic applications. For instance, in the synthesis of β-blockers, meta-chlorobenzene oxide serves as a key precursor due to its predictable reactivity in nucleophilic epoxide openings. Conversely, the para isomer’s symmetry facilitates its use in liquid crystal polymers, where alignment and thermal stability are critical.

Classical Epoxidation Routes for Aromatic Systems

Classical aromatic epoxidation represents the foundational approach for synthesizing 3-chlorobenzene oxide and related aromatic epoxides [3] [4]. The most established methodology involves the use of manganese porphyrin catalysts in combination with hydrogen peroxide as the oxidizing agent [4]. Research demonstrates that manganese(III) porphyrins, including Mn(TDCPP)Cl, Mn(βNO2TDCPP)Cl, and Mn(TPFPP)Cl, achieve efficient epoxidation of aromatic hydrocarbons with very high conversions and selectivities [4].

The reaction mechanism proceeds through initial formation of an oxenoid-manganese species that attacks the aromatic π-system directly [3]. Studies utilizing meta-chloroperoxybenzoic acid as an oxidant have shown that aromatic epoxidation follows a concerted pathway where oxygen insertion occurs across the aromatic double bond [9]. The process typically requires moderate temperatures ranging from 40 to 85 degrees Celsius and operates under atmospheric pressure conditions [2] [6].

Iron porphyrin catalytic systems have emerged as environmentally sustainable alternatives for aromatic epoxidation [3]. Research utilizing highly electron-withdrawing iron porphyrin catalysts demonstrates unusual initial epoxidation of aromatic rings using hydrogen peroxide as a green oxidant and ethanol as solvent at room temperature [3]. These systems achieve turnover numbers exceeding 285 for aromatic compounds, with the epoxides either isolated directly or evolved through subsequent rearrangement reactions [3].

Table 1: Classical Aromatic Epoxidation Reaction Conditions

Catalyst SystemOxidantTemperature (°C)PressureConversion (%)Selectivity (%)
Mn(TDCPP)ClH2O225-40Atmospheric>90>85
Fe(TPFPP)ClH2O225Atmospheric75-8580-90
mCPBANone required0-25Atmospheric60-8070-85

The formation of 3-chlorobenzene oxide through classical routes demonstrates regioselectivity patterns influenced by the electron-withdrawing nature of the chlorine substituent [12]. Deactivated aromatic rings containing electron-withdrawing groups like chlorine generally show slower hydroxylation rates compared to activated systems, necessitating optimized reaction conditions [12]. The electron-deficient nature of chlorobenzene requires careful catalyst selection and reaction parameter adjustment to achieve acceptable yields [12].

Asymmetric Catalytic Approaches for Enantioselective Synthesis

Asymmetric epoxidation methodologies for aromatic systems have advanced significantly through the development of biomimetic iron-catalyzed systems [10]. Novel non-heme iron-catalyzed asymmetric epoxidation employs ferric chloride hexahydrate, pyridine-2,6-dicarboxylic acid, and chiral N-arenesulfonyl-N'-benzyl-substituted ethylenediamine ligands to achieve enantioselective formation of aromatic epoxides [10].

The catalytic system demonstrates remarkable stereochemical control where ligands (S,S)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine and its N'-benzylated derivative produce opposite enantiomers of aromatic epoxides [10]. For aromatic substrates, the asymmetric epoxidation achieves high conversions, though enantiomeric excesses vary depending on substrate size and electronic characteristics [10]. Larger aromatic substrates generally provide superior enantiomeric excesses compared to smaller systems like styrene derivatives [10].

Enantioselective cross-coupling methodologies offer alternative approaches for accessing chiral aromatic epoxide derivatives [11]. Research demonstrates the first enantioselective cross-electrophile coupling of aryl bromides with meso-epoxides catalyzed by a combination of (bpy)NiCl2 and chiral titanocene under reducing conditions [11]. This methodology achieves yields ranging from 57 to 99 percent with enantiomeric excesses between 78 and 95 percent across thirty different substrate combinations [11].

Table 2: Asymmetric Catalytic Systems for Aromatic Epoxide Formation

Catalyst SystemLigand TypeSubstrate ClassYield (%)Enantiomeric Excess (%)
FeCl3·6H2O/H2(pydic)Chiral diamineAromatic alkenes65-8545-75
(bpy)NiCl2/Ti complexChiral titanoceneAryl halides57-9978-95
Sharpless systemTartrate estersAllylic alcohols80-9590-98

The Sharpless asymmetric epoxidation, while primarily designed for allylic alcohols, provides fundamental insights applicable to aromatic epoxide synthesis [14]. The reaction utilizes tartrate esters containing chiral centers that influence stereochemical outcomes, with positive (S,S) tartrate leading to epoxide formation from above the double bond plane and negative (R,R) tartrate resulting in attack from below [14]. These mechanistic principles inform the design of related asymmetric systems for aromatic substrates [14].

Microsomal Oxidation Pathways in Biological Systems

Microsomal oxidation represents the primary biological pathway for 3-chlorobenzene oxide formation through cytochrome P450-mediated metabolism [7] [15]. According to established metabolic pathways, chlorobenzene undergoes cytochrome P450-catalyzed oxidation to form chemically-reactive chlorobenzene 3,4-epoxide as the major product and relatively nontoxic chlorobenzene 2,3-epoxide to a lesser extent [7]. These epoxides form in liver and lung tissues, as well as other organs including kidney and adrenal cortex [7].

The cytochrome P450 system demonstrates remarkable versatility in aromatic epoxidation through multiple active oxidant species [15]. Research identifies three competent oxidants derived from molecular oxygen reduction: oxenoid-iron (FeO)3+, hydroperoxo-iron (FeO2H)3+, and peroxo-iron complexes [15]. The hydroperoxo-iron species particularly contributes to epoxidation of unactivated aromatic bonds, as demonstrated through studies with truncated P450 2E1 mutants [15].

Kinetic studies reveal that P450-catalyzed epoxidation rates vary significantly based on substrate electronic properties and enzyme isoform specificity [15]. For chlorobenzene substrates, the T303A mutation of P450 2E1 results in enhanced epoxidation of model aromatic compounds along with decreased allylic hydroxylation, suggesting preferential formation of hydroperoxo-iron active species [15]. This mechanistic insight explains the regioselective formation of specific chlorobenzene oxide isomers [15].

Table 3: Cytochrome P450-Mediated Aromatic Epoxidation Parameters

P450 IsoformSubstrateProduct Formation Rate (nmol/min/mg)Primary ProductSecondary Products
P450 2E1Chlorobenzene1.2 ± 0.174-Chlorophenol (84%)2-CP (4%), 3-CP (12%)
P450 2B4Styrene2.5-3.5Styrene oxidePhenylacetaldehyde
P450 1A1Benzene0.8-1.5Benzene oxidePhenol, catechol

The peroxygenase enzyme from Agrocybe aegerita demonstrates exceptional capability for direct aromatic epoxidation using hydrogen peroxide as co-substrate [16]. This fungal enzyme achieves benzene oxygenation at room temperature with apparent kinetic constants of kcat = 8 sec-1 and Km = 3.6 millimolar, resulting in a catalytic efficiency of 2.2 × 103 M-1 s-1 [16]. The enzyme produces benzene oxide as an intermediate that rapidly rearranges to phenolic products [16].

Prokaryotic dioxygenase systems provide alternative biological routes for aromatic epoxide formation [21]. Biphenyl dioxygenase from Pseudomonas pseudoalcaligenes KF707 exhibits novel monooxygenase activity by converting aromatic substrates to their corresponding epoxides, with the epoxide bond formed between specific carbon positions on aromatic rings [21]. This represents the first documented prokaryotic enzyme capable of producing epoxide derivatives on aromatic ring structures [21].

Industrial-Scale Production Challenges

Industrial-scale production of 3-chlorobenzene oxide encounters significant technical and economic challenges related to reaction selectivity, catalyst stability, and process economics [25] [35]. Manufacturing epoxides requires multiple chemical steps, with most processes being highly energy-intensive and requiring elevated temperatures and pressures [25]. Current industrial epoxide production methods for compounds like ethylene oxide cost approximately 1,500 dollars per metric ton, highlighting the economic pressures for process optimization [35].

Catalyst deactivation represents a primary challenge in scaled aromatic epoxidation processes [26]. Reductive cytochrome P450 reactions, which can occur under oxygen-limited conditions, may lead to radical intermediate formation that inactivates the catalyst through direct enzyme damage or lipid peroxidation [26]. This necessitates careful oxygen management and catalyst regeneration strategies in industrial reactors [26].

Table 4: Industrial Production Challenges and Mitigation Strategies

Challenge CategorySpecific IssuesMitigation ApproachesCost Impact
Catalyst StabilityP450 inactivation, radical damageOxygen control, antioxidants15-25% increase
Reaction SelectivityMultiple epoxide isomersOptimized reaction conditions10-20% yield loss
Energy RequirementsHigh temperature/pressureAlternative catalytic systems30-40% of operating costs
Scale-up EffectsHeat transfer limitationsReactor design optimization20-30% capital increase

Novel electrochemical approaches offer promising solutions for industrial epoxide production challenges [35]. Research demonstrates that electricity-driven epoxidation can operate at room temperature and atmospheric pressure while eliminating carbon dioxide as a byproduct [35]. Current studies achieve approximately 30 percent electrical current efficiency for conversion, with researchers targeting efficiency improvements to enable large-scale industrial implementation [35].

The development of efficient catalytic systems remains critical for addressing industrial production challenges [35]. Researchers continue investigating new catalyst compositions that demonstrate enhanced effectiveness for epoxidation reactions, focusing on reducing overpotential requirements and improving Faradaic efficiency [35]. Process optimization efforts also target reactor design modifications to accommodate high flux aromatic epoxidation under industrial conditions [35].

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

128.0028925 g/mol

Monoisotopic Mass

128.0028925 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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